molecular formula C19H32O4 B14544706 Dipentyl 3-methylcyclohex-4-ene-1,2-dicarboxylate CAS No. 62174-66-7

Dipentyl 3-methylcyclohex-4-ene-1,2-dicarboxylate

Cat. No.: B14544706
CAS No.: 62174-66-7
M. Wt: 324.5 g/mol
InChI Key: QWJPVYAMNGAFDX-UHFFFAOYSA-N
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Description

Dipentyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with the molecular formula C19H32O4 It is a derivative of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid, where the carboxylic acid groups are esterified with pentanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipentyl 3-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid with pentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the esterification reaction. The product is then separated and purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dipentyl 3-methylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid or corresponding ketones.

    Reduction: Formation of dipentyl 3-methylcyclohex-4-ene-1,2-dicarbinol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Dipentyl 3-methylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipentyl 3-methylcyclohex-4-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then interact with enzymes or receptors in biological systems. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylcyclohex-4-ene-1,2-dicarboxylic acid: The parent compound with carboxylic acid groups instead of ester groups.

    Dipentyl 3-methylcyclohexane-1,2-dicarboxylate: A similar compound with a saturated cyclohexane ring.

    Diethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate: An ester derivative with ethyl groups instead of pentyl groups.

Uniqueness

Dipentyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to its specific ester groups and the presence of a double bond in the cyclohexene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62174-66-7

Molecular Formula

C19H32O4

Molecular Weight

324.5 g/mol

IUPAC Name

dipentyl 3-methylcyclohex-4-ene-1,2-dicarboxylate

InChI

InChI=1S/C19H32O4/c1-4-6-8-13-22-18(20)16-12-10-11-15(3)17(16)19(21)23-14-9-7-5-2/h10-11,15-17H,4-9,12-14H2,1-3H3

InChI Key

QWJPVYAMNGAFDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1CC=CC(C1C(=O)OCCCCC)C

Origin of Product

United States

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